Bohemine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

I have conducted a search for the scientific research applications of Bohemine, and here is a summary of its applications based on the available information:

Cancer Research

Bohemine is known for its role as a cyclin-dependent kinase (CDK) inhibitor , which makes it valuable in cancer research. It has been shown to inhibit the growth of various tumor cell lines, such as MCF7, K562, CEM, HOS, and G361 .

Cell Cycle Analysis

Due to its inhibitory effects on CDKs, Bohemine can be used to induce G1 and G2 phase cell cycle arrest in hybridoma cells . This application is crucial for understanding cell cycle dynamics and developing new therapeutic strategies.

Monoclonal Antibody Production

Bohemine has been applied to cultures of mouse hybridoma cells to analyze its capacity for suppressing cell growth while maintaining or enhancing the production of monoclonal antibodies .

Wirkmechanismus

Target of Action

Bohemine is a synthetic purine analogue that primarily targets cyclin-dependent kinases (Cdks), specifically Cdk2/cyclin E, Cdk2/cyclin A, and Cdk9/cyclin T1 . Cdks, in conjunction with their endogenous activator proteins known as cyclins, form the autonomous oscillator that controls the cell cycle in embryonic, somatic, and germline cells .

Mode of Action

Bohemine interacts with its targets (Cdks) by inhibiting their activity. The IC50 values for in vitro recombinant cdk1/Cyclin B and cdk2/Cyclin E kinase assays are 1.1 µM and 0.8 µM, respectively . This inhibition of Cdks leads to changes in the cell cycle, affecting both cell growth and division .

Biochemical Pathways

Bohemine’s action on Cdks affects the cell cycle, a complex biochemical pathway that regulates cell growth and division. The activity of Cdks is controlled through dephosphorylation, subcellular localization, and complex-formation with cyclins, whose expression level is tightly regulated in correspondence to cell cycle phases . Dysregulation of Cdks is known to occur in primary tumors and tumor cell lines .

Result of Action

Bohemine’s inhibition of Cdks results in a suppression of cell growth and an induction of cell cycle arrest at both the G1/S and G2/M boundaries . This can lead to a short-term arrest of growth and monoclonal antibody production . Interestingly, while Bohemine and other Cdk inhibitors typically arrest the cell cycle at the G1/S phase, in combination with ionomycin, Bohemine activates mature bovine oocytes to DNA synthesis and cell division .

Action Environment

The action, efficacy, and stability of Bohemine can be influenced by various environmental factors. For instance, the storage conditions of Bohemine can impact its stability, with recommendations to store it at -20°C, protected from light and air . Furthermore, the cellular environment, including the presence of other molecules like ionomycin, can influence Bohemine’s action as seen in the activation of mature bovine oocytes .

Eigenschaften

IUPAC Name |

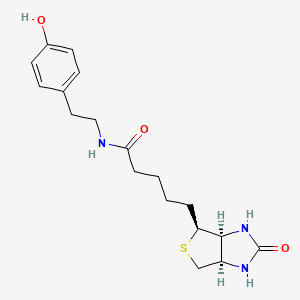

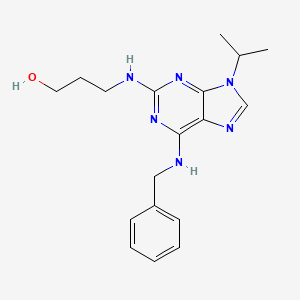

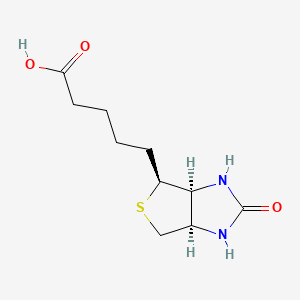

3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQGFIAVPSXOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274365 | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bohemine | |

CAS RN |

189232-42-6 | |

| Record name | Bohemine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of bohemine?

A1: Bohemine acts as a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , ]. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and potentially induce apoptosis, making them attractive targets for cancer therapy.

Q2: How does bohemine's inhibition of CDKs affect tumor cell growth?

A2: Bohemine's inhibition of CDKs, particularly CDK1 and CDK2, disrupts the cell cycle progression, leading to antitumor activity both in vitro and in vivo [, ]. The inhibition of RB phosphorylation and depletion of cyclins, including cyclin D1, are observed consequences of this CDK inhibition [].

Q3: Beyond CDK inhibition, what other cellular effects have been observed with bohemine?

A3: Research suggests that bohemine's effects extend beyond direct CDK inhibition. Studies using proteomics approaches have identified alterations in proteins involved in metabolic pathways (glycolysis, nucleic acid synthesis, NADPH production), stress response, protein folding, cytoskeleton organization, and exocytosis [, ]. This suggests that bohemine may influence various cellular processes, contributing to its overall anti-cancer effects.

Q4: What is the molecular formula and weight of bohemine?

A4: The molecular formula of bohemine is C20H26N6O, and its molecular weight is 366.46 g/mol.

Q5: Is there any available spectroscopic data characterizing bohemine?

A5: While the provided abstracts do not detail specific spectroscopic data, studies utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) for structural elucidation of bohemine and its metabolites [, ]. These techniques confirm the identity and purity of the synthesized compound.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bohemine?

A8: In mice, bohemine is rapidly cleared from circulation after intravenous administration, with metabolites identified in both bile and urine []. The primary metabolic route is glucosidation at the terminal hydroxyl group, suggesting significant hepatic metabolism. Further research is needed to fully elucidate its ADME profile in other species, including humans.

Q7: How do the in vivo pharmacokinetic properties of bohemine compare to its in vitro activity?

A9: While bohemine exhibits potent in vitro activity against various cancer cell lines, its rapid in vivo metabolism suggests a potential discrepancy between in vitro and in vivo efficacy [, ]. This highlights the importance of considering both pharmacokinetic and pharmacodynamic properties in drug development.

Q8: What types of in vitro assays have been used to assess bohemine's activity?

A10: Researchers have employed various in vitro assays, including cell proliferation assays (sulforhodamine B assay) and kinase activity assays, to determine bohemine's potency and selectivity against CDKs and its impact on cancer cell growth [, , ].

Q9: Has bohemine demonstrated efficacy in any in vivo models?

A11: While the provided abstracts do not directly demonstrate bohemine's in vivo efficacy, studies utilizing its structural analog, CYC202, in mouse xenograft models show tumor growth inhibition and modulation of pharmacodynamic markers []. This suggests that bohemine, with further optimization, might also demonstrate in vivo efficacy.

Q10: Have any resistance mechanisms to bohemine been identified?

A12: While specific resistance mechanisms to bohemine are not explicitly discussed in the provided abstracts, a study using a bohemine-resistant CEM T-lymphoblastic leukemia cell line identified potential protein targets associated with resistance development []. These include Rho GDP-dissociation inhibitor 2, Y-box binding protein 1, and the HSP70/90 organizing protein, suggesting their potential involvement in conferring resistance to CDK inhibitors like bohemine.

Q11: What is the current understanding of bohemine's toxicity profile?

A11: Information on bohemine's toxicity and safety profile is limited within the provided abstracts. Further research is needed to thoroughly evaluate its potential toxicity and long-term effects.

Q12: How does bohemine's structure influence its activity and selectivity?

A14: While specific SAR studies are not detailed in the abstracts, the development of bohemine from olomoucine and the comparison with other analogs like CYC202 highlight the impact of structural modifications on CDK inhibitory activity, potency, and selectivity [, , ]. Modifications to the substituents at positions 2, 6, and 9 of the purine ring significantly influence these properties.

Q13: Are there alternative compounds or strategies being explored that target similar pathways or mechanisms as bohemine?

A16: The development of various CDK inhibitors, including CYC202 (seliciclib), which has progressed to clinical trials [], highlights the active exploration of alternative compounds targeting CDKs as potential cancer therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)

![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)